molecular formula C12H17NO2 B13616949 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13616949
M. Wt: 207.27 g/mol
InChI Key: GRPUMXBYKZBGOO-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core substituted with a 2-methoxyethoxy group. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate isoquinoline derivative.

    Substitution Reaction: The isoquinoline derivative undergoes a substitution reaction with 2-methoxyethanol in the presence of a suitable catalyst.

    Cyclization: The substituted product is then subjected to cyclization under controlled conditions to form the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate the hydrogenation process.

    Solvent Selection: Choosing solvents that enhance the reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

    Substitution Products: Various functionalized tetrahydroisoquinolines.

Scientific Research Applications

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, oxidative stress, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
  • Sodium bis(2-methoxyethoxy)aluminium hydride
  • (2-Methoxyethoxy)acetic acid

Uniqueness

6-(2-Methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern and the presence of the tetrahydroisoquinoline core. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

6-(2-methoxyethoxy)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H17NO2/c1-14-6-7-15-12-3-2-11-9-13-5-4-10(11)8-12/h2-3,8,13H,4-7,9H2,1H3

InChI Key

GRPUMXBYKZBGOO-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(CNCC2)C=C1

Origin of Product

United States

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